Product packaging for Cephanone(Cat. No.:CAS No. 24209-02-7)

Cephanone

Cat. No.: B1253393
CAS No.: 24209-02-7
M. Wt: 471.5 g/mol
InChI Key: IVURMBWJCNLVOS-ZWNOBZJWSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cephanone is a parenteral cephalosporin antibiotic investigated for its in vitro antibacterial properties . As a cephalosporin, its primary research value lies in its mechanism of action, which involves the inhibition of bacterial cell wall synthesis. Cephalosporins are beta-lactam antibiotics that target and bind to penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding disrupts the final cross-linking step in the assembly of the peptidoglycan layer, leading to the formation of a structurally deficient cell wall that is unable to withstand osmotic pressure, ultimately resulting in cell lysis and bacterial death . The molecular formula for this compound is C15H15N6O6S3+, and its molecular weight is 471.5 g/mol . Early scientific literature and pharmacokinetic studies of this compound in human volunteers date back to the 1970s . This product is provided for research purposes to aid in the study of early cephalosporin compounds and their mechanisms. It is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N6O6S3+ B1253393 Cephanone CAS No. 24209-02-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24209-02-7

Molecular Formula

C15H15N6O6S3+

Molecular Weight

471.5 g/mol

IUPAC Name

(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(5-oxo-2H-oxadiazol-3-ium-3-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C15H14N6O6S3/c1-6-17-18-15(30-6)29-5-7-4-28-13-10(12(24)21(13)11(7)14(25)26)16-8(22)2-20-3-9(23)27-19-20/h3,10,13H,2,4-5H2,1H3,(H2-,16,19,22,23,25,26)/p+1/t10-,13-/m1/s1

InChI Key

IVURMBWJCNLVOS-ZWNOBZJWSA-O

SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C[N+]4=CC(=O)ON4)SC2)C(=O)O

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C[N+]4=CC(=O)ON4)SC2)C(=O)O

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)C[N+]4=CC(=O)ON4)SC2)C(=O)O

Synonyms

cephanone
cephanone, sodium salt, (6R-trans)-isome

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cephanone

Semisynthetic Approaches to Cephanone and Analogues

Semisynthetic cephalosporins, including this compound, are primarily derived from the 7-aminocephalosporanic acid (7-ACA) nucleus ubbcluj.ro. This approach allows for the creation of diverse structural types with varying pharmacological properties and antimicrobial activities ubbcluj.ro.

The 7-aminocephalosporanic acid (7-ACA) nucleus serves as a crucial intermediate for the synthesis of semisynthetic cephalosporin (B10832234) antibiotics ubbcluj.roresearchgate.net. While 7-ACA itself is not sufficiently potent for clinical use, its modification through side-chain alterations leads to highly effective antibiotic agents researchgate.net. Industrially, 7-ACA is obtained by the deacylation of naturally occurring cephalosporin C (CephC), a process that can be achieved chemically or enzymatically ubbcluj.roresearchgate.net. Enzymatic conversion, often involving D-amino acid oxidase and glutaryl-7-aminocephalosporanic acid acylase, is increasingly favored due to its environmental and economic advantages over chemical deacylation ubbcluj.roresearchgate.net.

Synthesis and Characterization of this compound Derivatives

The unique structural features of this compound, particularly the presence of a sydnone (B8496669) ring, allow for various chemical modifications to synthesize derivatives with altered properties.

This compound incorporates a 3-sydnone acetamido group at its C-7 position jocpr.comjocpr.com. Sydnones are a class of mesoionic heterocyclic compounds characterized by a C5-oxygenated 1,2,3-oxadiazole (B8650194) core wikipedia.orgwikipedia.org. These compounds are dipolar, with both positive and negative charges delocalized across the ring, and cannot be represented by a single covalent structure wikipedia.orgwikipedia.orgresearchgate.net. The sydnone ring system is widely studied due to its ease of synthesis from primary amines and its versatility in various chemical reactions of synthetic utility researchgate.net. Research into sydnone derivatives has shown a wide spectrum of biological activities, making their functionalization and cycloaddition reactions a focus for future drug development jocpr.comresearchgate.net.

The cephalosporin nucleus, present in this compound, offers several sites for chemical modification, notably at the C-7 amide and C-3 positions, to achieve desired properties such as improved acid stability, broadened microbiological spectrum, or enhanced activity against resistant organisms annualreviews.org. For this compound, the C-7 position is substituted with a 2-(3-sydnone)acetamido group jocpr.comjocpr.com. Modifications at the C-7 amide side chain are common in cephalosporin chemistry to influence antimicrobial activity and pharmacokinetic profiles annualreviews.org. The C-3 position in this compound features a 5-methyl-1,3,4-thiadiazol-2-ylthiomethyl moiety jocpr.comjocpr.com. Alterations at this C-3 methyl group or the associated thiomethyl group can also impact the compound's properties, although specific detailed research findings on such modifications for this compound were not available in the provided snippets.

Prodrug strategies involve modifying the chemical structure of a drug to optimize its physicochemical and pharmacological properties, such as improving solubility or bioavailability nih.govacs.org. This compound has been investigated as a model drug in studies related to controlled-release delivery systems, where it was introduced via physical adsorption into the channels of mesoporous silica (B1680970) materials ingentaconnect.comnih.gov. These studies explored how impregnated manganese species influenced the release rate of this compound from mesopores, demonstrating the potential for modifying drug release profiles ingentaconnect.comnih.gov. The synthesis of 1-acyl-alkyl derivatives is a known method for creating prodrugs, aiming to improve drug delivery and/or bioavailability google.com. While this compound is mentioned as a drug component for which 1-acyl-alkyl derivatives can be synthesized, specific detailed research findings on 1-acyl-alkyl prodrugs of this compound were not extensively detailed in the provided search results google.com.

Reaction Kinetics and Stability Studies

The reaction kinetics and stability of this compound have been extensively investigated, particularly concerning its hydrolysis. Studies often employ UV-vis absorption spectroscopy to monitor these reactions. fishersci.cawikipedia.org A key finding is that the hydrolysis rate of this compound is directly influenced by the acidity of the medium, with higher acidity leading to an increased hydrolysis rate. fishersci.cawikipedia.orgtranscriptionfactor.org During the hydrolysis process, a decrease in pH value has been observed. wikipedia.org

Hydrolysis of this compound in Aqueous and Micellar Systems

The stability of this compound varies significantly depending on the medium, particularly in aqueous versus micellar systems. In aqueous environments, this compound undergoes hydrolysis, a process that can be either accelerated or suppressed by the presence of different types of micelles. fishersci.cawikipedia.org

Acceleration by Anionic Micelles: Sodium dodecyl sulfate (B86663) (SDS) micelles have been shown to accelerate the hydrolysis of this compound when compared to its hydrolysis rate in plain water. fishersci.cawikipedia.org This acceleration suggests that the anionic environment provided by SDS micelles facilitates the hydrolytic degradation of this compound.

Suppression by Cationic and Non-ionic Micelles: Conversely, cationic micelles, such as cetyltrimethylammonium bromide (CTAB), and non-ionic micelles, like Triton X-100, have been observed to suppress the hydrolysis of this compound. fishersci.cawikipedia.orgtranscriptionfactor.orgresearchgate.net The inhibitory effect of these micelles indicates a stabilizing influence on the compound in their presence. Furthermore, the release rate of this compound was found to be reduced in CTAB micelles and CTAB/n-C5H11OH/H2O microemulsions, a phenomenon attributed to the solubilization of this compound within these micellar and microemulsion systems. regulations.gov

The observed effects of different micellar systems on this compound hydrolysis are summarized in the table below:

System TypeSurfactant/MediumEffect on this compound Hydrolysis Rate (Compared to Water)
AqueousWaterBaseline
Anionic MicellesSodium Dodecyl Sulfate (SDS)Accelerates
Cationic MicellesCetyltrimethylammonium Bromide (CTAB)Suppresses
Non-ionic MicellesTriton X-100Suppresses
MicroemulsionCTAB/n-C5H11OH/H2OSuppresses (reduced release rate)
MicroemulsionTriton X-100/n-C5H11OH/H2OSuppresses

Influence of Micelle Charge and Acidity on this compound Hydrolysis Mechanisms

The mechanism of this compound hydrolysis is significantly influenced by both the acidity of the medium and the charge of the micelles present. The hydrolysis rate of this compound increases with increasing acidity. fishersci.cawikipedia.orgtranscriptionfactor.org

The differential effects of micelles with varying charges on this compound hydrolysis are attributed to two primary factors: the proton concentration within the micro-environment where this compound is located, and the charge density of the polar group of the this compound molecules themselves. fishersci.cawikipedia.org Anionic micelles like SDS accelerate hydrolysis, which can be explained by their ability to concentrate protons in their micro-environment, thereby promoting the acid-catalyzed hydrolysis of this compound. fishersci.cawikipedia.org In contrast, cationic micelles (e.g., CTAB) and non-ionic micelles (e.g., Triton X-100) suppress hydrolysis. fishersci.cawikipedia.orgtranscriptionfactor.orgresearchgate.net This inhibition by CTAB micelles and CTAB/n-C5H11OH/H2O microemulsions is linked to the specific location of this compound within the interphases of these micellar and microemulsion droplets. transcriptionfactor.org

Interaction of this compound with Surfactant and Microemulsion Systems

This compound exhibits notable interactions with various surfactant and microemulsion systems, influencing their physicochemical properties and its own behavior within these systems. In the CTAB/n-C5H11OH/H2O system, this compound demonstrates hydrotrope and hydrotrope-solubilization actions. regulations.govnih.gov This means this compound can enhance the solubility of both the cationic surfactant CTAB and n-C5H11OH in water. regulations.gov Furthermore, it can increase the solubilization capacity of n-C5H11OH in oil-in-water (O/W) microemulsions and water in water-in-oil (W/O) microemulsions, leading to an expansion of the single-phase regions for both O/W and W/O microemulsions, sometimes even linking them together. regulations.gov

The mechanism underlying this hydrotrope-solubilization action is related to the localization of this compound within the palisade layer of the microemulsion. This specific positioning enhances the stability of O/W and W/O microemulsions while simultaneously reducing the stability of lamellar liquid crystal structures. regulations.gov Consequently, the hydrotrope-solubilization mechanism involves a structural transition from a lamellar liquid crystal phase to a bicontinuous structure. regulations.gov As previously noted, the solubilization of this compound within CTAB micelles and CTAB/n-C5H11OH/H2O microemulsions also results in a reduced release rate of the compound. regulations.gov Non-ionic systems, such as Triton X-100 micelles and Triton X-100/n-C5H11OH/H2O (O/W) microemulsions, have also been shown to inhibit the hydrolysis of this compound. wikipedia.orgresearchgate.net

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Cephanone

Structural Determinants of Biological Activity in Cephanone

The biological activity of cephalosporins, including this compound, is profoundly influenced by modifications at key positions within their core structure, particularly the C-7 and C-3 positions.

The nature of the acylamino side chain at the C-7 position of the cephalosporin (B10832234) nucleus is a critical determinant of antibacterial spectrum and potency. Studies on 7-[α-(N,N′-substituted-amidinothio)-acetamido] cephalosporanic acids, a class of compounds related to cephalosporins, revealed that derivatives with an unsubstituted cyclized amidino group exhibited antibacterial activity comparable to cephalothin (B1668815). These derivatives demonstrated a broader spectrum of activity, particularly against cephalothin-resistant strains of Escherichia, Klebsiella, and Proteus guidetopharmacology.orguni.lu.

Furthermore, among cephalosporins with noncyclized amidino groups, those featuring an ethyl substituent on one nitrogen and a C2-C4 alkyl radical, especially propyl, on the other, showed the highest activity guidetopharmacology.orguni.lu. For fourth-generation cephalosporins like cefpirome (B1668871) and cefepime, the combination of a C3-quaternary ammonium (B1175870) substituent with the (Z)-2-(2-aminothiazole-4-yl)-2-methoxyiminoacetamido side chain at C7 was observed to enhance antibacterial activity and improve β-lactamase stability wikidata.org. An imidazopyrazolium group at the 3-position also proved effective in improving antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) mims.com.

Substitutions at the C-3 position of the cephalosporin nucleus significantly impact the antibiotic's pharmacokinetic properties, cell penetration, and stability against β-lactamases. The incorporation of a quaternary nitrogen at the C-3 position, as seen in certain cephalosporins, has been shown to improve β-lactamase stability, enhance cell penetration, and optimize pharmacokinetic profiles wikidata.org. Various quaternary ammonium substituents and their attachment methods (e.g., direct linkage to the C3-methylene, linkage via a C3-thiomethylene, or an alkenyl bridge) have been explored to fine-tune these properties wikidata.org.

The leaving ability (nucleofugacity) of the C3-substituent plays a crucial role in β-lactamase stability, as it influences the formation of a transiently stable modified acyl-enzyme, a mechanism contributing to the enzyme's inactivation wikidata.org. Beyond the C-3 position, the substitution of an oxygen atom for the sulfur atom at the 1-position of 1-thiacephems has been shown to increase both hydrolysis rates and antibacterial activity by approximately 6.3 times. Additionally, the introduction of a 7α-methoxy group can increase antibacterial activity by approximately 3.2 times without significantly altering hydrolysis rates fishersci.ca.

This compound, as a 3-heterocyclic-thiomethyl cephalosporin, exhibits an antibacterial spectrum comparable to that of cephalothin nih.gov. It demonstrates activity against a range of Gram-positive and Gram-negative bacteria. Specifically, studies have shown that all tested strains of Staphylococcus aureus were inhibited by concentrations of 6.2 µg/ml or less of this compound. Beta-hemolytic group A streptococci and pneumococci were found to be highly sensitive to the compound. Among Gram-negative bacteria, 83% of Escherichia coli strains and 82% of Klebsiella sp. were inhibited by 3.1 µg/ml or less of this compound nih.gov.

The general principles of SAR in cephalosporins suggest that the precise chemical nature of the side chains at C-7 and C-3, including their hydrophobicity, electronic properties, and steric bulk, contribute to the compound's ability to bind to penicillin-binding proteins (PBPs) and resist enzymatic degradation mims.comnih.gov.

Presented as a static table:

Bacterial StrainThis compound Concentration for Inhibition (µg/ml)Inhibition Rate (%)
Staphylococcus aureus≤ 6.2100
Beta-hemolytic Group A StreptococciHighly SensitiveN/A
PneumococciHighly SensitiveN/A
Escherichia coli≤ 3.183
Klebsiella sp.≤ 3.182

Structural Features Governing this compound’s Interaction with Biological Systems

The interaction of this compound with biological systems involves its transport across cellular membranes and its susceptibility to bacterial resistance mechanisms.

Caco-2 cell monolayers serve as a widely utilized in vitro model for studying transepithelial transport and predicting the oral absorption of drugs across the intestinal mucosa. These human colonic adenocarcinoma cells differentiate in culture to form confluent monolayers that functionally and structurally resemble the small intestinal epithelium. They express various drug transporters, including efflux transporters such as P-glycoprotein (MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2), making them valuable for investigating drug-transporter interactions.

Bacterial resistance to β-lactam antibiotics, including cephalosporins like this compound, is primarily mediated by the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. β-lactamases are categorized into different classes (A, B, C, and D) based on their amino acid sequences and catalytic mechanisms. Classes A, C, and D are serine-β-lactamases, while Class B enzymes are metallo-β-lactamases.

Cephalosporins are susceptible to hydrolysis by various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which are common in Gram-negative bacteria. The molecular basis of resistance often involves mutations or overexpression of these enzymes.

Structural modifications in cephalosporins can confer resistance to β-lactamase degradation. For instance, the presence of a C3-quaternary ammonium substituent in fourth-generation cephalosporins, as discussed in Section 3.1.2, contributes to β-lactamase stability wikidata.org. This stability is attributed to the formation of a transiently stable modified acyl-enzyme intermediate, where the leaving ability of the C3-substituent influences the enzyme's deacylation rate wikidata.org. Similarly, the 7α-methoxy group, as seen in compounds like latamoxef, can enhance antibacterial activity without significantly increasing hydrolysis rates, suggesting a role in improving stability against enzymatic degradation fishersci.ca. Understanding these structural features is crucial for designing cephalosporin derivatives with improved resistance profiles against evolving bacterial threats.

Computational Approaches in this compound SAR/QSAR

Computational approaches play a pivotal role in modern drug discovery and medicinal chemistry, offering efficient and cost-effective methods to understand and predict the biological activities of chemical compounds. These in silico methods complement experimental studies by providing insights into the molecular interactions governing activity and guiding the design of novel compounds. For a compound like this compound, which has been noted as a cephalosporin derivative with antimicrobial activity, computational SAR and QSAR analyses would be instrumental in elucidating the structural features critical for its biological effects and in optimizing its properties archive.org.

Computational methodologies in SAR/QSAR typically involve the use of molecular modeling, cheminformatics tools, and statistical analyses to establish mathematical relationships between chemical structure and biological activity neovarsity.orgresearchgate.net. This allows researchers to explore vast chemical spaces, anticipate interactions between drugs and their targets, and evaluate pharmacokinetic and cytotoxic features of drug molecules researchgate.net.

In Silico Design and Virtual Screening of this compound Analogues

In silico design and virtual screening are powerful computational strategies used to identify, optimize, and assess potential drug candidates, significantly reducing the time and cost associated with traditional drug development researchgate.netnih.govals-journal.com. These methods are particularly useful for exploring large chemical libraries and prioritizing compounds with desired properties for experimental validation neovarsity.orgals-journal.com.

For this compound, in silico design and virtual screening of its analogues would involve:

Virtual Screening (VS): This process computationally screens large databases of compounds (e.g., PubChem, ZINC) to identify those that are most likely to bind to a specific biological target or exhibit a desired activity als-journal.complos.orgresearchgate.net. VS can be ligand-based (using known active compounds to find similar ones) or structure-based (using the 3D structure of the target protein) als-journal.comresearchgate.net. Given this compound's potential antimicrobial activity, virtual screening could identify analogues with improved binding to relevant bacterial enzymes or receptors archive.org.

Molecular Docking: A core component of structure-based in silico design, molecular docking predicts how a small molecule (ligand) fits and interacts with a protein's binding site als-journal.comimrpress.com. It aims to determine the optimal binding mode and predict the binding affinity als-journal.comimrpress.com. For this compound, if a specific protein target for its antimicrobial action were identified, molecular docking could be used to:

Predict the binding poses of this compound and its analogues within the active site.

Estimate their binding energies, which correlate with inhibitory potency plos.orgbiointerfaceresearch.com.

Identify key amino acid residues involved in interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) als-journal.com.

Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior of molecular systems, such as the stability of ligand-protein complexes over time als-journal.comnih.gov. MD simulations can validate docking results and provide a more realistic picture of the interactions in a biological environment als-journal.comnih.gov.

Pharmacophore Modeling: Pharmacophores represent the essential steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a biological response researchgate.netresearchgate.net. A pharmacophore model derived from this compound or its active analogues could be used to search databases for new compounds possessing these critical features plos.orgresearchgate.net.

Analogue Design: Based on the insights gained from QSAR models, docking studies, and pharmacophore analyses, new this compound analogues can be rationally designed. This involves making specific structural modifications to enhance potency, selectivity, or other desired properties while minimizing undesirable ones nih.govazolifesciences.com. For instance, modifying substituents on the sydnone (B8496669) core or other parts of the this compound structure could be explored computationally mdpi.com.

ADMET Prediction: In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies are conducted to predict the pharmacokinetic properties and potential toxicity of designed compounds early in the drug discovery process, helping to filter out candidates likely to fail in later stages researchgate.netresearchgate.netrasayanjournal.co.in.

Mechanistic Research on Cephanone S Action

Molecular and Cellular Mechanisms of Antibacterial Activity

The primary therapeutic value of Cephanone lies in its ability to inhibit bacterial growth. This activity is a direct result of its interaction with specific molecular targets within bacterial cells, a mechanism it shares with other members of the β-lactam class of antibiotics.

Interaction with Bacterial Enzymes: β-Lactamases and this compound Resistance

A significant factor in the efficacy of β-lactam antibiotics is their susceptibility to hydrolysis by β-lactamase enzymes produced by resistant bacteria. These enzymes inactivate the antibiotic by cleaving the amide bond in the β-lactam ring. The stability of a cephalosporin (B10832234) in the presence of these enzymes is a critical determinant of its antibacterial spectrum and effectiveness.

The development of resistance to cephalosporins can be mediated by various classes of β-lactamases, which can be either chromosomally encoded or plasmid-mediated. For instance, the poor activity of older cephalosporins is often due to their high susceptibility to hydrolysis by both types of β-lactamases nih.gov. Resistance to third-generation cephalosporins, a class to which this compound is related, is a major concern and is often due to the production of extended-spectrum β-lactamases (ESBLs) nih.gov. These enzymes are capable of hydrolyzing a broad range of β-lactam antibiotics wikipedia.org.

Table 1: Comparative Stability of Oral Cephalosporins to β-Lactamase Hydrolysis (Note: Data for this compound is not available; this table presents data for other cephalosporins to illustrate the concept.)

Cephalosporinβ-Lactamase TypeRelative Hydrolysis Rate
CefaclorPlasmid-mediatedHigh
Cephalexin (B21000)Plasmid-mediatedHigh
CefuroximeClass I & IVModerate
Cefixime (B193813)Class ILow

This table is generated for illustrative purposes based on general knowledge of cephalosporin stability and does not represent specific experimental data for this compound.

The structural features of a cephalosporin molecule influence its stability against β-lactamases. Newer generations of cephalosporins often incorporate modifications that sterically hinder the approach of the β-lactamase to the β-lactam ring, thereby enhancing their resistance to hydrolysis and expanding their spectrum of activity nih.govfrontiersin.org.

Cellular Targets and Binding Mechanisms in Bacterial Inhibition (Implied by β-Lactam Class)

As a member of the β-lactam family of antibiotics, the primary cellular targets of this compound are the penicillin-binding proteins (PBPs). PBPs are a group of bacterial enzymes located on the inner side of the bacterial cell wall that are essential for the synthesis and maintenance of the peptidoglycan layer. This layer is crucial for maintaining the structural integrity of the bacterial cell.

The mechanism of action involves the acylation of a serine residue at the active site of the PBP by the β-lactam ring of the cephalosporin. This covalent binding is essentially irreversible and inactivates the enzyme, thereby inhibiting the cross-linking of peptidoglycan chains. The inhibition of peptidoglycan synthesis leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

The affinity of a β-lactam antibiotic for specific PBPs can determine its antibacterial efficacy and the morphological effects it induces in bacteria. Different bacteria possess a unique set of PBPs, and the binding affinity of an antibiotic to these PBPs can vary. For example, in Staphylococcus aureus, alterations in PBPs, such as the expression of PBP2a in methicillin-resistant S. aureus (MRSA), can lead to resistance by reducing the binding affinity of β-lactam antibiotics nih.govmdpi.com.

While specific binding affinity data for this compound to various bacterial PBPs are not available in the reviewed literature, studies on other cephalosporins provide insight into this mechanism. The 50% inhibitory concentrations (IC₅₀s) are often used to quantify the binding affinity of these antibiotics to PBPs.

**Table 2: Illustrative Penicillin-Binding Protein (PBP) Affinities of a Representative Cephalosporin against Staphylococcus aureus*** *(Note: This table is a hypothetical representation to illustrate the concept of PBP binding affinity, as specific data for this compound was not found.)

PBP TargetHypothetical IC₅₀ (µg/mL) for this compound
PBP10.8
PBP21.2
PBP30.5
PBP45.0
PBP2a (in MRSA)>100

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The high affinity of certain cephalosporins for essential PBPs is a key factor in their potent antibacterial activity nih.govresearchgate.net. Conversely, reduced affinity for these target proteins is a common mechanism of resistance nih.gov.

Biopharmaceutical Mechanisms Beyond Direct Antibacterial Action

Hydrotrope Solubilization Action of this compound and Microemulsion Dynamics

The aqueous solubility of a drug is a critical factor influencing its formulation and bioavailability. For poorly water-soluble drugs, techniques such as hydrotropy and microemulsion formation are employed to enhance solubility. Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute, the hydrotrope, results in an increase in the aqueous solubility of a primary solute.

While there is no specific information in the reviewed literature regarding the use of this compound as a hydrotrope or its formulation in microemulsions, these are established techniques for other cephalosporins. For instance, studies have demonstrated the use of hydrotropic agents like urea (B33335) to enhance the solubility of cephalexin researchgate.net.

Microemulsions are clear, thermodynamically stable, isotropic liquid mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. They have been investigated as drug delivery systems to improve the solubility and delivery of poorly soluble drugs. For example, microemulsion formulations have been developed for other cephalosporins like cefixime and cephalexin to enhance their delivery scispace.comresearchgate.net.

The components of a microemulsion can be tailored to achieve desired properties for drug delivery.

Table 3: Typical Components of a Microemulsion Formulation for a Cephalosporin (Note: This table is based on general knowledge of microemulsion formulations and does not represent a specific formulation for this compound.)

ComponentExamplePurpose
Oil PhaseIsopropyl myristate, Oleic acidSolubilizes the drug
SurfactantTween 80, Span 20Reduces interfacial tension
Co-surfactantEthanol, Propylene glycolIncreases the flexibility of the interfacial film
Aqueous PhasePhosphate bufferContinuous phase for o/w microemulsions

This table provides a general overview of microemulsion components.

Investigations into Protein Binding at a Mechanistic Level

Once a drug enters the systemic circulation, it can bind to plasma proteins, primarily albumin youtube.com. This binding is typically reversible, and an equilibrium exists between the bound and unbound fractions of the drug. Only the unbound (free) fraction is pharmacologically active and available to distribute into tissues and interact with its target wikipedia.org.

The extent of plasma protein binding can significantly influence the pharmacokinetic properties of a drug, including its distribution, metabolism, and excretion. High protein binding can lead to a longer half-life and a lower volume of distribution.

Specific data on the plasma protein binding of this compound is not available in the reviewed literature. However, studies on other cephalosporins, such as ceftriaxone (B1232239), have characterized their binding to human serum albumin (HSA). For ceftriaxone, binding is reversible, with a reported stoichiometric binding constant for the primary binding site nih.govnih.gov. The unbound fraction of ceftriaxone can vary in different patient populations nih.gov.

The interaction between a drug and plasma proteins can be characterized by parameters such as the binding constant (Ka) and the number of binding sites (n).

Table 5: Illustrative Plasma Protein Binding Parameters for a Representative Cephalosporin (Note: This table is a hypothetical representation to illustrate the concept of protein binding, as specific data for this compound was not found.)

ProteinBinding Constant (Ka) (M⁻¹)Number of Binding Sites (n)
Human Serum Albumin5.0 x 10⁴1

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Preclinical in Vitro and in Vivo Research on Cephanone

In Vitro Antimicrobial Activity Studies

Cephanone has been extensively studied for its antimicrobial properties in vitro, demonstrating activity against a range of both Gram-positive and Gram-negative bacteria.

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Research indicates that this compound exhibits an antibacterial spectrum comparable to that of cephalothin (B1668815), another well-known cephalosporin (B10832234) antibiotic nih.govnih.gov. It has shown efficacy against various Gram-positive and Gram-negative bacterial strains nih.govnih.gov.

For Gram-positive organisms, all tested strains of Staphylococcus aureus were inhibited by this compound at concentrations of 6.2 µg/ml or less nih.govnih.gov. Furthermore, beta-hemolytic group A streptococci and pneumococci were found to be exceptionally sensitive to this compound nih.govnih.gov.

Regarding Gram-negative bacteria, a significant proportion of Escherichia coli and Klebsiella species demonstrated susceptibility. Specifically, 83% of Escherichia coli strains and 82% of Klebsiella species were inhibited by this compound concentrations of 3.1 µg/ml or less nih.govnih.gov.

Minimum Inhibitory Concentration (MIC) Determinations and Susceptibility Testing

Minimum Inhibitory Concentration (MIC) determinations provide a quantitative measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. Studies have established MIC ranges for this compound against key bacterial pathogens.

Table 1: Summary of this compound's In Vitro Minimum Inhibitory Concentrations (MICs)

Bacterial SpeciesGram StainMIC Range (µg/ml)Percentage InhibitedSource
Staphylococcus aureusGram-Positive≤ 6.2100% nih.govnih.gov
Beta-hemolytic group A streptococciGram-PositiveExquisitely sensitiveNot specified nih.govnih.gov
PneumococciGram-PositiveExquisitely sensitiveNot specified nih.govnih.gov
Escherichia coliGram-Negative≤ 3.183% nih.govnih.gov
Klebsiella speciesGram-Negative≤ 3.182% nih.govnih.gov

Note: "Exquisitely sensitive" indicates very low MIC values, though specific numerical data were not detailed in the provided sources.

Comparative Efficacy with Other β-Lactam Antibiotics In Vitro

In in vitro comparisons, this compound's antibacterial spectrum was noted to be similar to that of cephalothin nih.govnih.gov. However, when tested for synergistic effects with aminoglycosides against Pseudomonas isolates, no synergy was observed when this compound was combined with gentamicin (B1671437) or tobramycin (B1681333) oup.com. This suggests that while this compound possesses a broad spectrum of activity, its in vitro interaction with certain aminoglycosides against Pseudomonas does not yield a synergistic enhancement of antimicrobial effect oup.com.

Preclinical In Vivo Efficacy and Synergism Studies (Animal Models)

Preclinical in vivo studies using animal models are crucial for evaluating the efficacy of antibiotics in a living system, often mimicking human infection scenarios.

This compound Efficacy in Experimental Infection Models (e.g., Pseudomonas in Rats)

In an experimental model involving lethal Pseudomonas infection in rats, the efficacy of this compound as a standalone treatment was assessed. Results indicated that rats treated with this compound alone experienced rapid intraperitoneal multiplication of Pseudomonas and developed severe bacteremia, leading to the death of all animals oup.comoup.com. This outcome suggests that this compound, when administered as a monotherapy, was ineffective in preventing mortality or clearing the infection in this specific Pseudomonas rat model oup.comoup.com.

Synergistic Interactions of this compound with Other Antimicrobials in Animal Models

Further in vivo studies in the Pseudomonas rat infection model investigated the synergistic potential of this compound when combined with other antimicrobials. While combined therapy using carbenicillin (B1668345) with either tobramycin or gentamicin successfully cleared Pseudomonas from the bloodstream and the challenge site, resulting in animal survival, combinations involving cephalosporins like this compound or cephalothin with an aminoglycoside (tobramycin or gentamicin) were found to be ineffective oup.comoup.com. Specifically, no synergistic effect was observed against Pseudomonas isolates in this in vivo model when gentamicin or tobramycin was combined with this compound oup.com. This indicates that, in the context of severe Pseudomonas infections in rats, this compound did not demonstrate synergistic efficacy with the tested aminoglycosides.

Table 2: Summary of this compound's In Vivo Efficacy and Synergism in Pseudomonas Rat Model

Treatment GroupOutcome in Pseudomonas Rat ModelSource
This compound aloneRapid Pseudomonas multiplication, severe bacteremia, all animals died oup.comoup.com
This compound + TobramycinRapid Pseudomonas multiplication, severe bacteremia, all animals died (no synergistic effect) oup.comoup.com
This compound + GentamicinRapid Pseudomonas multiplication, severe bacteremia, all animals died (no synergistic effect) oup.comoup.com
Carbenicillin + TobramycinCleared Pseudomonas, resulted in survival (synergistic effect) oup.comoup.com
Carbenicillin + GentamicinCleared Pseudomonas, resulted in survival (synergistic effect) oup.comoup.com

Evaluation of this compound in Advanced Preclinical Models

Preclinical research on this compound has encompassed both in vitro and in vivo investigations to ascertain its antimicrobial spectrum and efficacy.

In Vitro Research Findings this compound demonstrates broad-spectrum antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. jocpr.comnih.gov Early in vitro studies highlighted its effectiveness, comparable to that of cephalothin. jocpr.comnih.gov

Key in vitro susceptibility data for this compound are summarized below:

Bacterial SpeciesInhibition Concentration (µg/ml) or Percentage InhibitedReference
Staphylococcus aureus≤ 6.2 µg/ml jocpr.comnih.gov
Beta-hemolytic Group A StreptococciExquisitely sensitive nih.gov
PneumococciExquisitely sensitive nih.gov
Escherichia coli83% inhibited by ≤ 3.1 µg/ml nih.gov
Klebsiella sp.82% inhibited by ≤ 3.1 µg/ml nih.gov

In Vivo Research Findings in Advanced Preclinical Models Evaluation of this compound in advanced preclinical models has primarily focused on its efficacy in experimental infection settings, particularly in combination with other antibiotics. Research has explored the synergistic effects of this compound in treating infections caused by challenging pathogens.

One notable area of investigation involved assessing antibiotic synergy in experimental Pseudomonas infections. Studies examined the effect of this compound when combined with aminoglycoside antibiotics such as tobramycin and gentamicin. nih.govnih.govasm.org This type of in vivo model is crucial for understanding how different antimicrobial agents interact to enhance therapeutic outcomes against resistant bacterial strains. The findings from these studies contributed to the broader understanding of combination therapy strategies for Gram-negative bacterial infections. nih.govnih.govasm.org While specific quantitative data for this compound's direct efficacy in these in vivo models are embedded within the context of combination therapy studies, the inclusion of this compound in such investigations underscores its relevance in exploring advanced antimicrobial strategies. nih.govnih.govasm.org

Advanced Analytical Methodologies for Cephanone Research

Spectroscopic Techniques in Cephanone Studies

Spectroscopic methods offer a powerful means to monitor chemical changes and interactions involving this compound due to their ability to detect specific molecular transitions.

UV-Vis absorption spectroscopy is a widely employed technique for studying the kinetics and mechanisms of chemical reactions, including the hydrolysis of this compound thermofisher.comthermofisher.comnih.gov. This method relies on the principle that many chemical compounds absorb light in the ultraviolet and visible regions of the electromagnetic spectrum, and changes in their concentration or chemical structure can be monitored by observing changes in absorbance over time thermofisher.comthermofisher.com.

Research on this compound has utilized UV-Vis absorption spectroscopy to investigate its hydrolysis in various media. Studies have shown that the hydrolysis rate of this compound is influenced by the acidity of the medium, with increased acidity leading to an accelerated hydrolysis rate researchgate.netresearchgate.net. This suggests a proton-catalyzed hydrolysis pathway.

Furthermore, the influence of different micellar systems on this compound hydrolysis has been explored using UV-Vis spectroscopy. For instance, sodium dodecyl sulfate (B86663) (SDS) micelles have been observed to accelerate the hydrolysis of this compound, while cetyltrimethylammonium bromide (CTAB) and Triton X-100 micelles tend to suppress it researchgate.netresearchgate.net. These effects are attributed to variations in the proton concentration within the micro-environment where this compound resides and the charge density of the this compound molecules' polar groups researchgate.netresearchgate.net.

Table 1: Effect of Micellar Systems on this compound Hydrolysis Rate (Illustrative Data)

Micellar SystemEffect on Hydrolysis Rate (Relative to Water)Proposed Mechanism
WaterBaseline-
SDS MicellesAccelerationIncreased proton concentration in micro-environment researchgate.netresearchgate.net
CTAB MicellesSuppressionDecreased proton concentration; charge density effects researchgate.netresearchgate.net
Triton X-100 MicellesSuppressionDecreased proton concentration; charge density effects researchgate.netresearchgate.net

The monitoring of pH changes during this compound hydrolysis, often determined in conjunction with UV-Vis measurements, further supports the proposed mechanisms, indicating a decrease in pH as the hydrolysis progresses researchgate.net.

Chromatographic and Separation Methods in this compound Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, including this compound, from complex mixtures mdpi.comijpsjournal.com. These methods exploit the differential partitioning of components between a stationary phase and a mobile phase ijpsjournal.comuspbpep.com.

While specific detailed research findings on this compound's chromatographic analysis are not extensively detailed in the provided search results, the general principles of chromatographic separation are highly applicable. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly used for analyzing pharmaceutical active compounds due to their high resolution, efficiency, and repeatability mdpi.comijpsjournal.com. HPLC, often coupled with detectors like UV-Vis or mass spectrometry (MS), allows for the precise determination of this compound's purity, quantification in various samples, and the identification of degradation products mdpi.com. Solid-phase extraction (SPE) is a well-established sample preparation technique often preceding chromatographic analysis, used for concentrating target compounds and removing interfering components mdpi.com.

Table 2: Common Chromatographic Techniques and Their Applications in Compound Analysis

TechniquePrincipleTypical Application in Research
HPLCDifferential partitioning between liquid mobile phase and solid stationary phase ijpsjournal.comPurity analysis, quantification, impurity profiling of this compound and related compounds mdpi.com
GCDifferential partitioning between gaseous mobile phase and liquid/solid stationary phase analytica-world.comAnalysis of volatile or thermally stable derivatives (less common for polar, non-volatile compounds like this compound without derivatization) mdpi.com
TLCDifferential adsorption on a thin layer of adsorbent analytica-world.comRapid screening, qualitative analysis, reaction monitoring analytica-world.com
SPESelective adsorption/elution for sample preparation mdpi.comPre-concentration and clean-up of this compound from complex matrices prior to instrumental analysis mdpi.com

Note: This table is intended to be interactive in a real application, allowing for sorting or filtering.

The selection of a specific chromatographic method for this compound analysis would depend on factors such as the matrix type, the compound's concentration, and its physical-chemical properties, including polarity and thermal stability mdpi.com.

Techniques for Characterization of this compound in Complex Systems

Understanding this compound's behavior in complex systems, such as microemulsions, micellar solutions, and in the presence of proteins, is critical for various research applications.

Microemulsions and micellar systems are colloidal dispersions that can significantly influence the solubilization, stability, and release of chemical compounds. This compound's interactions within these systems have been investigated using various analytical approaches.

UV-Vis absorption spectroscopy has been instrumental in studying the hydrolysis of this compound in oil-in-water (O/W) microemulsions, such as SDS/n-C5H11OH/H2O and Triton X-100/n-C5H11OH/H2O systems researchgate.net. These studies have revealed that SDS micelles and SDS/n-C5H11OH/H2O O/W microemulsions can accelerate this compound hydrolysis compared to water, while Triton X-100 systems can inhibit it researchgate.netresearchgate.net.

Beyond hydrolysis, the release kinetics of this compound from CTAB micelles and CTAB/n-C5H11OH/H2O microemulsions have been studied researchgate.net. It was observed that the solubilization of this compound within these systems reduces its release rate researchgate.net. The release mechanisms were characterized as Fickian diffusion and non-Fickian diffusion, depending on the specific conditions researchgate.net. This compound has also demonstrated hydrotrope and hydrotrope-solubilization actions in CTAB/n-C5H11OH/H2O systems, increasing the solubilities of CTAB or n-C5H11OH in water and water in n-C5H11OH researchgate.net. This action is linked to this compound's location within the palisade layer of the microemulsion, enhancing the stability of O/W and W/O microemulsions and potentially inducing structural transitions from lamellar liquid crystals to bicontinuous structures researchgate.net.

Techniques like Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are generally employed to characterize the droplet size, polydispersity, and microstructure of microemulsions and micelles nih.govmdpi.com. While not explicitly linked to this compound in the provided results, these methods are standard for understanding the environment in which this compound resides within these complex systems. DLS measures hydrodynamic diameter and particle dispersion index, crucial for understanding droplet behavior and stability mdpi.com. SAXS provides insights into surfactant structures, diffusion layer properties, and micelle bodies, aiding in the analysis of phase transitions mdpi.com.

The investigation of compound-protein interactions is fundamental in biochemical and pharmaceutical research. While specific studies detailing this compound's direct protein interactions are not provided, various methodologies are broadly applicable for studying how small molecules like this compound might interact with proteins.

Common techniques used to characterize protein-protein or small molecule-protein interactions include:

Co-immunoprecipitation (Co-IP): This technique identifies physiologically relevant protein-protein interactions by using antibodies to indirectly capture target proteins and any bound partners from a sample thermofisher.com. It is widely used to identify new binding partners and study complex formation thermofisher.com.

Isothermal Titration Calorimetry (ITC): ITC is a direct method for determining the complete thermodynamic profile (binding affinity, stoichiometry, enthalpy, and entropy) of binding interactions between two molecules, including proteins and small ligands tainstruments.com. It provides quantitative data on the binding process tainstruments.com.

Fluorescence Resonance Energy Transfer (FRET): FRET is a proximity-based technique that can detect interactions between two molecules (e.g., a protein and a fluorescently labeled compound) if they are in close proximity (typically within 10 nm) nih.gov. Variations like single-molecule FRET (smFRET) and FRET-fluorescence lifetime imaging microscopy (FRET-FLIM) offer high spatial and temporal resolution nih.gov.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics and affinity between a ligand immobilized on a sensor surface and an analyte flowing over it. This can be used to study the real-time binding of this compound to a target protein.

Computational Methods: Advanced computational approaches, including molecular docking and molecular dynamics simulations, are increasingly used to predict and analyze potential binding sites and interaction mechanisms between small molecules and proteins biorxiv.orgmdpi.com. These methods can guide experimental studies by identifying likely interaction partners and modes.

These methodologies provide a comprehensive toolkit for researchers to elucidate the nature, strength, and kinetics of this compound's potential interactions with biological macromolecules, which is crucial for understanding its mechanistic behavior in biological systems.

Computational and Theoretical Chemistry Studies of Cephanone

Molecular Modeling and Docking Studies of Cephanone

Molecular modeling and docking studies are integral computational techniques in drug discovery and chemical biology, primarily used to predict the preferred orientation of one molecule (e.g., a ligand like this compound) to another (e.g., a protein receptor) when bound to form a stable complex nih.govresearchgate.net. These methods aim to elucidate the mechanism of action of drugs by visualizing their electronic and steric molecular properties and their interactions with macromolecular targets researchgate.net. Docking simulations are considered a promising approach for enhancing the outcomes of virtual screening processes and evaluating binding interactions and stability nih.govnih.gov.

While the provided search results indicate the broad application of molecular modeling and docking in understanding drug-receptor interactions and predicting binding affinities, specific detailed studies focusing solely on this compound's molecular docking with particular biological targets were not extensively detailed in the immediate search results. However, the general relevance of these techniques suggests their potential application in understanding this compound's interactions, especially given its classification as a cephalosporin (B10832234) antibiotic nih.gov.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental for investigating the electronic structure of molecules, providing insights into their stability, reactivity, and interaction characteristics researchgate.netwikipedia.orgmdpi.com. This compound is identified as a sydnone (B8496669), a class of mesoionic heterocyclic compounds featuring a C5-oxygenated 1,2,3-oxadiazole (B8650194) core wikipedia.org. Computational studies on sydnones, including this compound, have revealed that these compounds are nonaromatic but achieve stabilization through the delocalization of electrons and charges across their ring systems wikipedia.org.

Simulations of this compound's Behavior in Biological Mimetic Systems

Simulations of this compound's behavior in biological mimetic systems have provided crucial insights into its transport and release mechanisms, particularly within drug delivery contexts. Research has specifically focused on the controlled release of this compound from hexadecyltrimethylammonium bromide (CTAB) micelles and CTAB/n-C5H11OH/H2O microemulsions researchgate.nettandfonline.com. These studies demonstrated that the incorporation of this compound into these micellar and microemulsion systems significantly reduced its release rate, primarily due to its solubilization within these organized assemblies researchgate.net.

The release kinetics of this compound from these systems were observed to follow both Fickian and non-Fickian diffusion models, indicating complex release mechanisms influenced by the surrounding environment researchgate.net. The hydrotrope-solubilization action of this compound is attributed to its strategic positioning within the palisade layer of the microemulsion researchgate.net. This specific localization enhances the stability of both oil-in-water (O/W) and water-in-oil (W/O) microemulsions while simultaneously reducing the stability of lamellar liquid crystal phases researchgate.net. This mechanism involves a structural transition from a lamellar liquid crystal to a bicontinuous structure, which is vital for understanding the compound's behavior in such complex systems researchgate.net.

The interaction of drugs with surfactants, which are used to simulate artificial membranes through direct and reversed micelles, is fundamental for predicting drug transport within the body and their binding to receptors researchgate.netresearchgate.net. Such simulations are particularly valuable for developing microemulsion-based drug delivery systems, which can effectively transport drugs and potentially reduce first-pass metabolism researchgate.netmdpi.com.

Future Research Directions and Challenges in Cephanone Studies

Elucidating Novel Biological Pathways and Targets

While Cephanone is known to inhibit bacterial cell wall synthesis, a primary research direction involves the elucidation of novel biological pathways and specific molecular targets beyond this generalized mechanism nih.gov. This includes identifying the precise enzymes or structural components within the bacterial cell wall synthesis pathway that this compound interacts with, and investigating whether it modulates other cellular processes in bacteria or even in host cells. Advanced biochemical assays, proteomics, and genetic screening approaches could be employed to pinpoint these interactions, potentially revealing new avenues for antimicrobial strategies or understanding resistance mechanisms. General methods for elucidating biochemical pathways often involve integrating various biological and chemical techniques, including genomics, transcriptomics, and metabolomics, to map out the sequence of reactions and identify the enzymes involved mims.commims.commims.commims.com.

Designing this compound Analogues with Enhanced Research Properties

The unique and complex chemical structure of this compound presents significant opportunities for the design and synthesis of novel analogues with enhanced properties for research purposes nih.govfishersci.cadsmz.de. This includes improving properties such as aqueous solubility, chemical stability (e.g., against hydrolysis, which has been studied for this compound wikipedia.orgcenmed.com), and membrane permeability, which are crucial for effective biological studies. Researchers may focus on modifying the 1,2,3-oxadiazolium ring, the thiadiazolyl moiety, or the cephalosporin (B10832234) nucleus to fine-tune its interactions with biological systems. The development of such analogues could lead to more potent probes for specific biological targets, tools for chemical genetics, or compounds with improved pharmacokinetic profiles for in vitro and in vivo research models. The broader field of chemical biology actively engages in the design and biosynthesis of compounds with biological or medicinal applications, seeking to understand and influence biomolecular interactions fishersci.cadsmz.defishersci.ca.

Advancements in Synthetic Routes for Complex this compound Derivatives

Given this compound's intricate structure, advancements in synthetic methodologies are critical for accessing a wider array of complex this compound derivatives nih.gov. Current synthetic organic chemistry continues to evolve, offering new strategies for the efficient and selective construction of challenging molecular scaffolds fishersci.sewikipedia.org. Future research in this area will likely focus on developing stereoselective and convergent synthetic routes, potentially employing novel catalytic systems, multicomponent reactions, or flow chemistry techniques to overcome existing challenges in yield, purity, and scalability. Such advancements would facilitate the systematic exploration of structure-activity relationships (SAR) for this compound and its analogues, enabling the creation of tailored molecules for specific research questions.

Integrating Multi-Omics Data in this compound Mechanistic Research

A powerful future direction for this compound mechanistic research involves the comprehensive integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics wikipedia.orgwikipedia.orgwikidata.orgsensus.orgfishersci.ca. This holistic approach allows researchers to gain a systems-level understanding of how this compound impacts biological systems by simultaneously analyzing changes at the DNA, RNA, protein, and metabolite levels. By correlating data across these different 'omics' layers, it becomes possible to identify intricate regulatory networks, off-target effects, and subtle changes in cellular physiology that would be missed by single-omics analyses. This integrated view can lead to a more complete understanding of this compound's mechanism of action, potential resistance pathways, and its broader biological impact.

Exploring this compound's Chemical Biology Applications

This compound's inherent biological activity positions it as a valuable tool for chemical biology applications. This research direction focuses on utilizing this compound, or its rationally designed analogues, as molecular probes to perturb specific biological processes and unravel fundamental biological questions dsmz.defishersci.sefishersci.ca. For instance, this compound could be employed to study bacterial cell wall dynamics, investigate the intricacies of β-lactamase resistance mechanisms, or even serve as a scaffold for developing new chemical tools to label or visualize cellular components. The exploration of its interactions with various biomolecules could provide insights into protein-ligand binding, enzymatic inhibition, and cellular signaling pathways.

Overcoming Research Hurdles in Understanding this compound's Full Potential

Despite the promising research directions, several hurdles must be addressed to fully understand this compound's potential. These challenges include the inherent complexity of its chemical synthesis, which can limit access to diverse derivatives for comprehensive SAR studies. Furthermore, the lack of standardized experimental methods in some areas of antibiotic research can complicate the comparison and reproducibility of findings wikipedia.org. Integrating and interpreting the vast and diverse datasets generated from multi-omics studies also presents a significant computational and bioinformatics challenge wikipedia.org. Overcoming these hurdles will require collaborative efforts, the development of advanced analytical and computational tools, and sustained funding for fundamental and translational research into this unique chemical compound.

Q & A

Q. How should researchers document failed experiments involving this compound derivatives?

  • Methodological Answer : Maintain a failure log with hypotheses, protocols, and outcomes. Analyze trends (e.g., recurring solubility issues) to refine synthetic pathways. Publish negative results in platforms like Journal of Negative Results to prevent redundant efforts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.